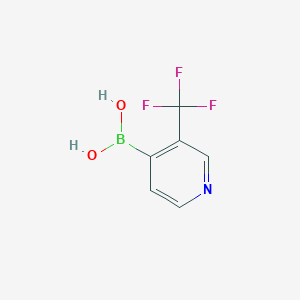
3-(三氟甲基)吡啶-4-硼酸
描述
3-(Trifluoromethyl)pyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H5BF3NO2 and its molecular weight is 190.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Trifluoromethyl)pyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)pyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
钯催化的铃木-宫浦偶联反应
该化合物用作钯催化的铃木-宫浦偶联反应中的试剂,该反应是一种形成碳-碳键的交叉偶联反应。 这是有机合成领域中的一个关键反应,允许构建复杂的分子结构 .
无配体钯催化的铃木偶联
它还在微波辐射下无配体钯催化的铃木偶联反应中得到应用。 该方法提高了反应速率和产物收率,同时简化了反应装置 .
HIV-1蛋白酶抑制剂的合成
该化合物用于制备HIV-1蛋白酶抑制剂。 这些抑制剂对于治疗HIV/AIDS至关重要,因为它们阻断蛋白酶,阻止病毒成熟和复制 .
癌症治疗药物的开发
研究人员使用这种硼酸来开发潜在的癌症治疗药物,例如PDK1和蛋白激酶CK2抑制剂。 这些抑制剂可以干扰参与癌细胞增殖和存活的关键途径 .
商业产品的合成
根据一篇出版物,3-(三氟甲基)吡啶的衍生物可用于生产多种商业产品,突出了其在合成化学应用中的多功能性 .
交叉偶联反应中的有机硼试剂
该化合物用作交叉偶联反应中的有机硼试剂。 这些反应因其温和且对官能团耐受的条件、稳定性和环境友好性而得到广泛应用 .
药物化学应用
作为药物化学的一部分,这种硼酸参与合成具有潜在治疗效果的化合物。 它在创建新分子方面的作用可以导致药物发现的突破 .
聚合物和光电子材料
最后,包括3-(三氟甲基)吡啶-4-硼酸等化合物在内的硼酸衍生物用于开发聚合物或光电子材料。 这些材料在电子和光电子领域有应用 .
作用机制
Target of Action
The primary target of 3-(Trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is described as relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the successful formation of carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a variety of complex organic compounds, contributing to advances in the agrochemical, pharmaceutical, and functional materials fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)pyridine-4-boronic acid. The success of the SM coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially impact the compound’s action.
生化分析
Biochemical Properties
3-(Trifluoromethyl)pyridine-4-boronic acid plays a crucial role in biochemical reactions, especially in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in 3-(Trifluoromethyl)pyridine-4-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug development . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its interactions with biomolecules .
Cellular Effects
3-(Trifluoromethyl)pyridine-4-boronic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form covalent bonds with biomolecules can lead to the inhibition or activation of specific enzymes, thereby altering cellular pathways . Studies have demonstrated that 3-(Trifluoromethyl)pyridine-4-boronic acid can impact the expression of genes involved in metabolic processes, potentially leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 3-(Trifluoromethyl)pyridine-4-boronic acid involves its interaction with various biomolecules at the molecular level. The boronic acid group can bind to active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of stable enzyme-inhibitor complexes, which can modulate the enzyme’s activity . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, further influencing its biochemical activity . These interactions can lead to changes in gene expression and cellular function, as the compound can act as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)pyridine-4-boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods . Long-term studies have shown that 3-(Trifluoromethyl)pyridine-4-boronic acid can have sustained effects on cellular function, with potential implications for its use in drug development and biochemical research . The stability of the compound is crucial for its effectiveness in in vitro and in vivo studies, as degradation can lead to reduced activity and altered biochemical interactions .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)pyridine-4-boronic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Studies have identified threshold effects, where the compound’s activity changes significantly with small variations in dosage . Understanding these dosage effects is essential for optimizing the compound’s use in therapeutic applications and minimizing potential side effects .
Metabolic Pathways
3-(Trifluoromethyl)pyridine-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biochemical pathways . These interactions can influence the overall metabolic profile of cells and tissues, affecting processes such as energy production, lipid metabolism, and detoxification . The compound’s impact on metabolic pathways is a key consideration in its use as a biochemical reagent and therapeutic agent .
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)pyridine-4-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound within cellular compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms of 3-(Trifluoromethyl)pyridine-4-boronic acid is essential for optimizing its use in biochemical assays and therapeutic applications .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)pyridine-4-boronic acid can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and modulate cellular processes . The subcellular localization of 3-(Trifluoromethyl)pyridine-4-boronic acid is a critical factor in its biochemical activity and therapeutic potential .
属性
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-3-11-2-1-5(4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKURWXTOIKLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204334-17-7 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


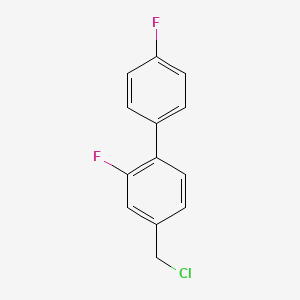
![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)
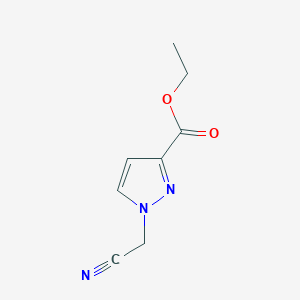


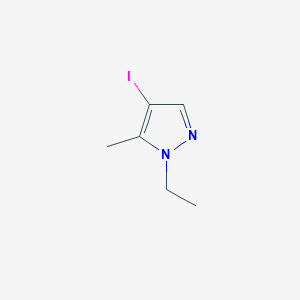
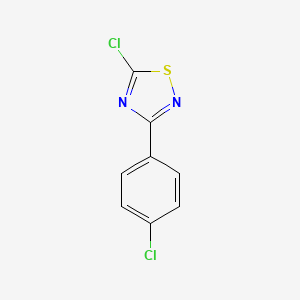
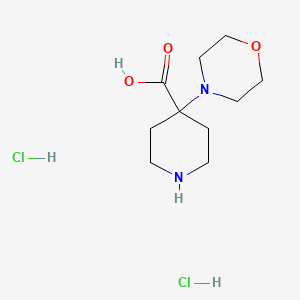
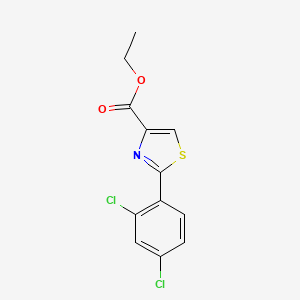
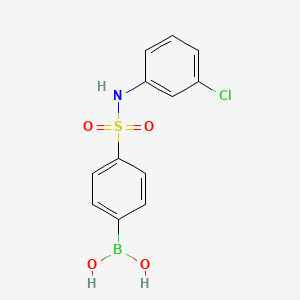
![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
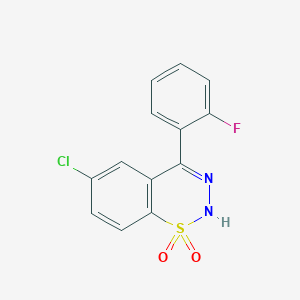
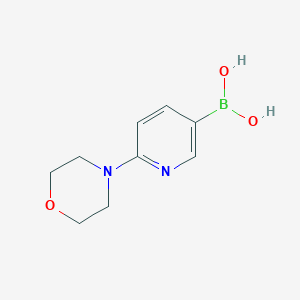
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
